4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
説明
4-(N,N-Dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920241-17-4) is a benzamide derivative featuring:
- A pyridazin-3-yloxy ethyl linker connected to a 6-(4-fluorophenyl) substituent, which contributes to lipophilicity and aromatic stacking capabilities. This compound’s structural complexity suggests applications in therapeutic or diagnostic contexts, particularly in oncology, due to parallels with sigma receptor-binding benzamides .
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-26(2)31(28,29)18-9-5-16(6-10-18)21(27)23-13-14-30-20-12-11-19(24-25-20)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYATGWCJGDSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the Survival of Motor Neuron-2 (SMN2) gene . The SMN2 gene plays a crucial role in the survival of motor neurons, which are essential for controlling muscle movement.
Mode of Action
The compound acts as a splicing modifier for the SMN2 gene. By modifying the splicing of the SMN2 gene, it increases the levels of functional SMN protein. This protein is vital for the normal development and functional homeostasis in all species.
Biochemical Pathways
The compound affects the splicing pathway of the SMN2 gene. By modifying the splicing of the SMN2 gene, it increases the production of full-length SMN protein. This protein plays a crucial role in the maintenance of motor neurons.
Pharmacokinetics
The compound is orally administrated and systemically distributed. It has been tested in clinical trials in healthy volunteers and patients with Spinal Muscular Atrophy (SMA), and it was found to be safe and well-tolerated. It increased SMN protein levels up to 2-fold in patients.
Result of Action
The increase in SMN protein levels leads to the preservation of motor function and ambulation, potentially extending the life expectancy of patients with SMA. Its development was stopped as a precautionary measure because retinal toxicity was observed in cynomolgus monkeys after chronic daily oral dosing (39 weeks) at exposures in excess of those investigated in patients.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound. It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability.
生物活性
The compound 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS Number: 1105207-19-9) is a sulfamoylbenzamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition studies, molecular docking analyses, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 480.5 g/mol
- Structure : The compound features a sulfamoyl group attached to a benzamide structure, with a pyridazine moiety contributing to its biological properties.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE is crucial in neurotransmission, and its inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
The compound demonstrated significant inhibitory activity against AChE, with an IC50 value comparable to other known inhibitors.
Molecular Docking Studies
Molecular docking studies suggest that 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide binds effectively to the active site of AChE. The binding interactions include hydrogen bonds and hydrophobic interactions, which are essential for the stabilization of the enzyme-inhibitor complex.
Study on Inhibitory Effects
In a study assessing various sulfamoylbenzamide derivatives, it was found that modifications in the structure significantly influenced their inhibitory potency against AChE. The presence of the fluorophenyl and pyridazine groups was critical in enhancing biological activity.
Clinical Implications
The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases. Further research is necessary to evaluate its efficacy and safety in clinical settings.
類似化合物との比較
Comparative Data Table
Research Findings and Implications
- Sigma Receptor Targeting : The target’s dimethylsulfamoyl group aligns with sulfonamide-containing benzamides (e.g., [125I]PIMBA) that bind sigma receptors overexpressed in prostate cancer .
- Metabolic Stability : Pyridazine derivatives with fluorophenyl groups (e.g., target compound) may exhibit longer half-lives than furan-containing analogs due to reduced oxidative metabolism .
- Synthetic Flexibility : The ethoxyethyl linker allows modular substitution, enabling optimization for specific biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
